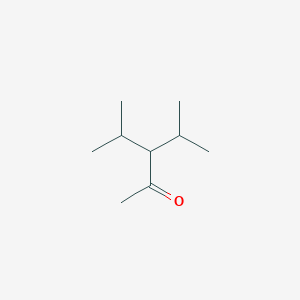

4-methyl-3-(propan-2-yl)pentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propan-2-ylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-6(2)9(7(3)4)8(5)10/h6-7,9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJJHNOCQAERGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35367-59-0 | |

| Record name | 3-isopropyl-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 4 Methyl 3 Propan 2 Yl Pentan 2 One

Direct Synthesis Approaches

Direct methods for the synthesis of 4-methyl-3-(propan-2-yl)pentan-2-one focus on constructing the target molecule in a single key bond-forming step. These approaches are often favored for their efficiency and atom economy.

Alkylation Reactions of Ketones and Enolates

The alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov In the context of synthesizing 4-methyl-3-(propan-2-yl)pentan-2-one, this strategy would theoretically involve the alkylation of a suitable enolate with an appropriate alkyl halide. A plausible disconnection suggests the reaction between the enolate of 3-methylbutan-2-one (isopropyl methyl ketone) and 2-bromopropane.

A proposed, though challenging, direct alkylation is presented below:

Reaction Scheme: Alkylation of 3-Methylbutan-2-one| Reactant | Reagent | Conditions | Product | Challenges |

| 3-Methylbutan-2-one | 1. LDA, THF, -78°C2. 2-Bromopropane | Low temperature to favor kinetic enolate formation | 4-Methyl-3-(propan-2-yl)pentan-2-one | Steric hindrance, polyalkylation, competing elimination |

Organometallic Reagent-Based Syntheses (e.g., Grignard Chemistry, Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used in the synthesis of ketones. wikipedia.orgyoutube.com A common strategy involves the reaction of an organometallic reagent with a carboxylic acid derivative, such as an acid chloride or a Weinreb amide. nih.gov

For the synthesis of 4-methyl-3-(propan-2-yl)pentan-2-one, one could envision the reaction of an isopropyl Grignard reagent (isopropylmagnesium bromide) with 2,3-dimethylbutanoyl chloride. The steric hindrance on both the acid chloride and the Grignard reagent would likely necessitate carefully controlled reaction conditions to prevent reduction or other side reactions.

Alternatively, the use of organolithium reagents can offer enhanced reactivity. wikipedia.org The reaction of isopropyllithium (B161069) with 2,3-dimethylbutanoic acid could potentially yield the desired ketone, though over-addition to form a tertiary alcohol is a common side reaction. A more controlled method involves the use of a Weinreb amide, which forms a stable chelated intermediate that resists over-addition. wikipedia.org

Reaction Scheme: Grignard Reaction with an Acid Chloride

| Organometallic Reagent | Substrate | Product | Key Considerations |

| Isopropylmagnesium Bromide | 2,3-Dimethylbutanoyl Chloride | 4-Methyl-3-(propan-2-yl)pentan-2-one | Steric hindrance may slow the reaction and favor side reactions. |

| Isopropyllithium | N-methoxy-N,2,3-trimethylbutanamide (Weinreb amide) | 4-Methyl-3-(propan-2-yl)pentan-2-one | The Weinreb amide strategy offers better control and minimizes over-addition. wikipedia.org |

Condensation Reactions for Carbonyl Framework Construction

Aldol (B89426) condensation reactions are a classic method for forming carbon-carbon bonds and are typically used to synthesize α,β-unsaturated ketones. brainly.in While not a direct route to a saturated ketone like 4-methyl-3-(propan-2-yl)pentan-2-one, a modified approach could be considered. For instance, the self-condensation of propanal could lead to 2-methylpent-2-enal. A subsequent conjugate addition of an isopropyl nucleophile (from a Gilman reagent, for example) followed by trapping of the resulting enolate with a methyl electrophile could theoretically construct the carbon skeleton. However, this multi-step sequence within a "one-pot" reaction would be complex to control.

A more straightforward, though indirect, application of condensation chemistry would be to synthesize an unsaturated precursor, which is then hydrogenated. For example, an aldol condensation between acetone (B3395972) and isobutyraldehyde (B47883) would yield 4-methyl-3-penten-2-one. sigmaaldrich.com Subsequent reduction of the carbon-carbon double bond would provide the saturated ketone, but this falls under multi-step syntheses.

Multi-Step Synthesis via Functional Group Interconversions

Multi-step syntheses provide greater flexibility and control in assembling complex molecules like 4-methyl-3-(propan-2-yl)pentan-2-one. These routes often involve the initial construction of a different functional group, which is then converted to the desired ketone.

Conversion of Carboxylic Acid Derivatives to Ketones

The conversion of carboxylic acids and their derivatives into ketones is a well-established transformation. nih.govnih.gov One of the most reliable methods involves the reaction of an organolithium reagent with a carboxylic acid, which forms a stable lithium dialkylcuprate that then reacts with an acid chloride. For the target molecule, this could involve the reaction of lithium diisopropylcuprate with acetyl chloride.

Another approach is the reaction of two equivalents of an organolithium reagent with a carboxylic acid. The first equivalent deprotonates the acid, and the second adds to the carbonyl, forming a gem-diol anion which upon workup yields the ketone.

Data Table: Ketone Synthesis from Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Intermediate | Product | Reference |

|---|---|---|---|---|

| 2,3-Dimethylbutanoic acid | 1. Thionyl chloride (SOCl₂) 2. Isopropylmagnesium bromide | 2,3-Dimethylbutanoyl chloride | 4-Methyl-3-(propan-2-yl)pentan-2-one | nih.gov |

Strategic Reduction and Oxidation Sequences

A powerful and often predictable route to ketones is the oxidation of the corresponding secondary alcohol. vulcanchem.com Therefore, a primary goal becomes the synthesis of 4-methyl-3-(propan-2-yl)pentan-2-ol. This alcohol can be readily prepared via a Grignard reaction between an appropriate aldehyde and an organomagnesium halide. For instance, the reaction of isobutyraldehyde with isopropylmagnesium bromide would yield the desired secondary alcohol. Subsequent oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would furnish the target ketone.

A plausible synthetic sequence is outlined below:

Grignard Reaction: Isobutyraldehyde reacts with isopropylmagnesium bromide to form the magnesium alkoxide of 4-methyl-3-(propan-2-yl)pentan-2-ol. Acidic workup liberates the alcohol.

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 4-methyl-3-(propan-2-yl)pentan-2-one, using an appropriate oxidizing agent.

Reaction Scheme: Oxidation of 4-Methyl-3-(propan-2-yl)pentan-2-ol

| Oxidation Reagent | Solvent | Typical Conditions | Key Advantage |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature | Mild, selective for primary and secondary alcohols. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂) | -78°C to room temperature | Avoids the use of toxic chromium reagents. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 0°C to room temperature | Strong oxidant, but less selective and uses chromium. |

Asymmetric Synthesis and Enantioselective Approaches

The creation of specific stereoisomers of 4-methyl-3-(propan-2-yl)pentan-2-one is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities and physical properties. Asymmetric synthesis provides the tools to achieve this stereochemical control.

Chiral Auxiliaries and Catalysts in Alkylated Ketone Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. wikipedia.org A widely used approach for the asymmetric α-alkylation of ketones involves the use of chiral hydrazones, such as those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). nih.govorgsyn.org

In the context of synthesizing a molecule like 4-methyl-3-(propan-2-yl)pentan-2-one, a precursor ketone such as 3-pentanone (B124093) could be converted into its SAMP-hydrazone. orgsyn.org Deprotonation of this hydrazone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) forms a chiral azaenolate. nih.govorgsyn.org This intermediate then reacts with an alkyl halide, for instance, an isopropyl halide, with the bulky chiral auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. Subsequent ozonolysis or acidic hydrolysis removes the auxiliary, yielding the α-alkylated ketone with high enantiomeric excess. nih.govorgsyn.org

Another powerful strategy employs oxazolidinone chiral auxiliaries, often referred to as Evans auxiliaries. researchgate.netwilliams.edu An oxazolidinone can be acylated, and the resulting imide is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile in a highly diastereoselective manner, controlled by the stereodirecting group on the oxazolidinone. williams.edu Subsequent cleavage of the auxiliary furnishes the desired chiral product. wikipedia.org

Beyond stoichiometric chiral auxiliaries, asymmetric catalysis offers a more atom-economical approach. Metal-based catalysts, such as chromium/salen complexes, have been utilized for the asymmetric synthesis of alkylated ketones. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for the α-alkylation of ketones, although many applications have focused on cyclic systems. nih.gov

Diastereoselective Control in Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the isopropyl group and the pentanone backbone is a critical step that establishes one of the key stereocenters in 4-methyl-3-(propan-2-yl)pentan-2-one. Achieving high diastereoselectivity in this step is paramount for an efficient synthesis.

When employing chiral auxiliaries like SAMP/RAMP hydrazones or Evans oxazolidinones, the diastereoselectivity of the alkylation step is governed by steric hindrance imposed by the auxiliary. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an isopropyl halide) to attack from the less hindered face. This results in the preferential formation of one diastereomer. For instance, in the alkylation of pseudoephedrine amides, the stereochemistry of the product is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

In the absence of a chiral auxiliary, controlling the diastereoselectivity of an aldol-type reaction to form a β-hydroxy ketone precursor can be achieved through various methods. The Narasaka-Prasad reduction, for example, allows for the 1,3-syn-diastereoselective reduction of a β-hydroxy ketone, which can be a precursor to the final branched ketone. youtube.com The reaction proceeds through a cyclic six-membered ring intermediate involving a bidentate Lewis acid, which activates the carbonyl group and directs the hydride attack. youtube.com

The relative stereochemistry of the two stereocenters in 4-methyl-3-(propan-2-yl)pentan-2-one can also be influenced by the geometry of the enolate (E or Z) and the nature of the reactants and reaction conditions. The choice of base, solvent, and temperature can significantly impact the ratio of kinetic versus thermodynamic enolates, which in turn can affect the diastereomeric outcome of the alkylation. libretexts.org

Green Chemistry Principles in 4-Methyl-3-(propan-2-yl)pentan-2-one Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yedarnd.cominnoget.com Key principles include the use of catalysts over stoichiometric reagents, the design of energy-efficient processes, and maximizing atom economy. wikipedia.org

Solvent-Free and Catalytic Methodologies

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. Microwave irradiation has been effectively used to accelerate organic reactions in the absence of a solvent. For instance, the synthesis of α,β-unsaturated ketones has been achieved by reacting acetals with aryl ketones under solvent-free microwave conditions using Lewis acid catalysts. tandfonline.comtandfonline.com While not a direct synthesis of the target molecule, this demonstrates the potential of microwave-assisted, solvent-free conditions for key bond-forming reactions in ketone synthesis.

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled. nih.gov For the synthesis of ketones, various catalytic methods are being explored. For example, gold-palladium nanoparticles supported on porous carbon have shown high efficiency in the solvent-free aerobic oxidation of benzylic compounds to ketones. mdpi.com While this specific example applies to a different class of ketones, the underlying principle of using supported bimetallic catalysts for selective oxidation under solvent-free conditions is transferable.

Mechanochemical methods, which use mechanical energy to induce chemical reactions, also represent a green alternative to traditional solvent-based synthesis. nih.gov The allylation of ketones has been successfully performed using mechanochemistry, sometimes assisted by a small amount of water (liquid-assisted grinding), which is a much greener alternative to organic solvents. nih.gov

Atom Economy and Reaction Efficiency Studies

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. wikipedia.org A higher atom economy signifies a greener process with less waste generation.

Addition reactions, such as the hydration of alkynes, are inherently atom-economical as they incorporate all atoms of the reactants into the final product. acs.org The synthesis of ketones via the hydration of alkynes is a highly atom-economical strategy. acs.org For a molecule like 4-methyl-3-(propan-2-yl)pentan-2-one, a hypothetical retrosynthetic analysis could involve the hydration of an appropriately substituted alkyne.

The table below provides a hypothetical comparison of the atom economy for different synthetic routes to a generic ketone.

| Reaction Type | Generic Equation | Atom Economy | Notes |

| Alkyne Hydration | R-C≡C-R' + H₂O → R-C(=O)-CH₂-R' | 100% | Highly atom-economical. acs.org |

| Alcohol Oxidation | R-CH(OH)-R' + [O] → R-C(=O)-R' + H₂O | < 100% | Atom economy depends on the oxidant used. |

| Enolate Alkylation | R-C(=O)-CH₂-R' + R''-X + Base → R-C(=O)-CH(R'')-R' + Base·HX | < 100% | Byproducts (salt) are formed. |

Reaction efficiency is another critical metric that encompasses not only atom economy but also chemical yield, reaction time, and energy consumption. Catalytic processes, particularly those that can be performed under mild, solvent-free conditions, generally exhibit higher reaction efficiency. For instance, the use of nitrogen dioxide gas for the sustainable oxidation of alcohols to ketones is reported to be highly efficient and waste-free, as the gaseous byproducts are converted to nitric acid. nih.gov

The development of catalytic systems that enable the direct α-alkylation of ketones with alcohols represents a significant advance in reaction efficiency. researchgate.net This approach avoids the pre-formation of an organometallic reagent or the use of an alkyl halide, with water being the only byproduct, leading to a much higher atom economy and a greener process.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Propan 2 Yl Pentan 2 One

Reactions Involving the Carbonyl Functionality

The ketone's carbonyl group is the primary site of chemical reactivity, participating in a variety of transformations typical of this functional group. However, the significant steric hindrance imposed by the adjacent isopropyl group and the α-methyl group plays a crucial role in modulating its reactivity, often necessitating more forceful reaction conditions compared to less substituted ketones.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic, Amine)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. For 4-methyl-3-(propan-2-yl)pentan-2-one, the approach of a nucleophile to the electrophilic carbonyl carbon is sterically impeded. openstax.orgksu.edu.sa This hindrance decreases the rate of reaction compared to less sterically crowded ketones. masterorganicchemistry.compressbooks.pub

Hydride Addition: Reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to yield the corresponding secondary alcohol, 4-methyl-3-(propan-2-yl)pentan-2-ol. Due to the steric bulk, the reaction with NaBH₄ may be sluggish, while the more reactive LiAlH₄ would likely be more effective. The nucleophilic hydride ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to give the alcohol. ksu.edu.sa

Organometallic Addition: Grignard reagents and organolithium compounds are potent nucleophiles that can add to the carbonyl group. For instance, reaction with methylmagnesium bromide would be expected to form the tertiary alcohol, 2,4-dimethyl-3-(propan-2-yl)pentan-2-ol. However, in cases of severe steric hindrance, Grignard reagents can also act as bases, leading to enolate formation, or as reducing agents, resulting in the formation of the secondary alcohol. rsc.org The competition between these pathways is highly dependent on the specific Grignard reagent and reaction conditions.

Amine Addition: The reaction of 4-methyl-3-(propan-2-yl)pentan-2-one with primary amines under acidic catalysis is expected to form an imine (Schiff base). The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, leads to the final imine product. pressbooks.pubrsc.org With secondary amines, an enamine would be the expected product.

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Predicted Product | Reaction Type |

|---|---|---|

| Sodium borohydride (NaBH₄), then H₃O⁺ | 4-Methyl-3-(propan-2-yl)pentan-2-ol | Hydride Reduction |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 2,4-Dimethyl-3-(propan-2-yl)pentan-2-ol | Grignard Addition |

| Ethylamine (CH₃CH₂NH₂), H⁺ catalyst | N-ethyl-4-methyl-3-(propan-2-yl)pentan-2-imine | Imine Formation |

| Pyrrolidine, H⁺ catalyst | 1-(4-Methyl-3-(propan-2-yl)pent-1-en-2-yl)pyrrolidine | Enamine Formation |

Enol and Enolate Reactivity (e.g., Aldol (B89426), Claisen, Alkylation)

Like other ketones with α-hydrogens, 4-methyl-3-(propan-2-yl)pentan-2-one can form enol or enolate intermediates. The presence of two different α-carbons (C1-methyl and C3-methine) allows for the potential formation of two regioisomeric enolates. The thermodynamic enolate, being more substituted, would form at the C3 position, while the kinetic enolate would form at the less hindered C1 methyl group. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. umb.edu

Aldol and Claisen-Type Reactions: The enolate of 4-methyl-3-(propan-2-yl)pentan-2-one can act as a nucleophile in aldol and Claisen-type reactions. For example, the kinetic enolate could react with an aldehyde like benzaldehyde (B42025) in a directed aldol addition to form a β-hydroxy ketone. Self-condensation would be less favorable due to the steric hindrance of the ketone. masterorganicchemistry.comwikipedia.org While Claisen condensation typically involves esters, the analogous reaction of a ketone enolate with an ester is possible.

Alkylation: The enolate can also be alkylated by reacting it with an alkyl halide in an SN2 reaction. Alkylation of the kinetic enolate would lead to the introduction of an alkyl group at the C1 position. umb.edu

Oxidation and Reduction Pathways of the Ketone Group

Reduction: As discussed under nucleophilic addition, the primary reduction pathway for the ketone group involves its conversion to a secondary alcohol using hydride reagents. ksu.edu.sa

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For 4-methyl-3-(propan-2-yl)pentan-2-one, this would lead to a mixture of carboxylic acids. A more specific oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) would be expected to form an ester. The migratory aptitude of the adjacent groups would determine the final product, with the more substituted group (the 3-yl substituent) likely migrating.

Reactions at the Alkyl and Isopropyl Substituents

The C-H bonds of the alkyl and isopropyl groups are generally unactivated and thus less reactive than the carbonyl group. Their functionalization requires more specialized and often more aggressive reagents.

Selective Functionalization of Unactivated C-H Bonds

The selective functionalization of specific C-H bonds in the presence of a reactive carbonyl group is a significant challenge in organic synthesis. Modern methods involving transition-metal catalysis have shown promise in activating otherwise inert C-H bonds. nih.govwikipedia.orgrsc.org For 4-methyl-3-(propan-2-yl)pentan-2-one, a directed C-H activation approach, where a catalyst is guided by a temporary directing group attached to the carbonyl oxygen, could potentially enable selective functionalization at a specific position. However, without experimental data, predicting the regioselectivity of such a reaction on this specific substrate remains speculative.

Radical Reactions and Degradation Mechanism Studies

Radical Reactions: In the presence of radical initiators and a halogen source like N-bromosuccinimide (NBS) under UV light, free-radical halogenation can occur at the alkyl portions of the molecule. The selectivity of this reaction is dictated by the stability of the resulting radical intermediate. Tertiary C-H bonds are generally more susceptible to radical abstraction than secondary or primary C-H bonds. masterorganicchemistry.com Therefore, the methine hydrogen at the C3 position and the methine hydrogen of the isopropyl group would be the most likely sites for initial radical formation and subsequent halogenation.

Degradation Mechanisms: The environmental or metabolic degradation of 4-methyl-3-(propan-2-yl)pentan-2-one would likely proceed through oxidative pathways. Microbial degradation of branched-chain alkanes and related compounds often involves initial hydroxylation at a terminal or sub-terminal position by monooxygenase or dioxygenase enzymes, followed by further oxidation. nih.gov In the case of this ketone, enzymatic oxidation could occur at one of the methyl groups or at a methylene (B1212753) position, initiating a cascade of reactions leading to smaller, more water-soluble molecules. Photochemical degradation in the atmosphere would likely be initiated by reaction with hydroxyl radicals, leading to the formation of various oxygenated products.

Stereochemical Outcomes and Stereoselectivity in Transformations

The prochiral nature of the carbonyl group and the existing chirality at the C3 position in 4-methyl-3-(propan-2-yl)pentan-2-one make it an interesting substrate for studying stereoselective reactions. The approach of nucleophiles to the carbonyl carbon and the formation of enolates are highly influenced by the bulky isopropyl and methyl groups, leading to predictable, yet often complex, stereochemical results.

Chiral Induction and Diastereomeric Ratios

Chiral induction refers to the preferential formation of one diastereomer over another in a reaction, due to the influence of a nearby chiral center. In the case of 4-methyl-3-(propan-2-yl)pentan-2-one, the stereocenter at C3 dictates the facial selectivity of nucleophilic attack on the carbonyl group. This principle is often described by Cram's rule and its variations (Felkin-Anh model), which predict the major diastereomer based on the steric hindrance around the chiral center.

Nucleophilic addition to the carbonyl group of 4-methyl-3-(propan-2-yl)pentan-2-one can lead to the formation of two diastereomeric alcohols. The diastereomeric ratio (d.r.) of the products is a measure of the stereoselectivity of the reaction. While specific experimental data for this exact ketone is limited in publicly available literature, studies on analogous sterically hindered ketones provide valuable insights. For instance, the reduction of bulky ketones often proceeds with high diastereoselectivity, influenced by the size of the reducing agent and the substituents on the ketone. researchgate.netmsu.edu

In the context of nucleophilic additions to ketones with a pre-existing stereocenter, the formation of diastereomers is often unequal. saskoer.ca The steric and electronic environment created by the substituents directs the incoming nucleophile to one face of the carbonyl plane over the other. For example, in the addition of a nucleophile to a ketone like (S)-3-iodobutan-2-one, a mixture of diastereomers is formed in a non-equimolar ratio due to the existing chiral center. saskoer.ca

Table 1: Illustrative Diastereomeric Ratios in Nucleophilic Additions to Chiral Ketones

| Ketone Substrate | Nucleophile/Reagent | Diastereomeric Ratio (syn:anti or R:S) | Reference |

| 2-Methyl-1-tetralone | Allyl Grignard | 12:1 | nih.gov |

| Aryl-substituted cyclohexanones | Allyl Grignard | 5.5:1 to 9:1 | nih.gov |

| N-Protected D-Phe-H | Nitromethane/NaH | >16:1 | researchgate.net |

Kinetic and Thermodynamic Control of Stereoisomer Formation

The formation of enolates from unsymmetrical ketones like 4-methyl-3-(propan-2-yl)pentan-2-one can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate. The regioselectivity of enolate formation is crucial as it determines the position of subsequent alkylation or other reactions.

Kinetic Control : The kinetic enolate is formed faster and is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.comudel.edu Deprotonation occurs at the less substituted α-carbon (the methyl group at C1 in this case) because it is more sterically accessible. masterorganicchemistry.com

Thermodynamic Control : The thermodynamic enolate is the more stable enolate and is favored under conditions that allow for equilibrium to be established, such as weaker bases, higher temperatures, and longer reaction times. masterorganicchemistry.comudel.edu Deprotonation occurs at the more substituted α-carbon (the methine group at C3).

The choice of reaction conditions can thus be used to selectively generate one enolate over the other, leading to different constitutional isomers upon reaction with an electrophile.

The principles of kinetic and thermodynamic control also apply to the stereoselectivity of addition reactions. A reaction under kinetic control will favor the product that is formed through the lowest energy transition state, while a reaction under thermodynamic control will favor the most stable product. masterorganicchemistry.com For many reactions, especially at low temperatures, the product distribution reflects the relative rates of formation (kinetic control). If the reaction is reversible, allowing for equilibration, the most stable product will eventually predominate (thermodynamic control).

While detailed experimental studies on the kinetic and thermodynamic control of stereoisomer formation for 4-methyl-3-(propan-2-yl)pentan-2-one are not extensively documented, theoretical studies on similar β-functionalized cyclic ketones have shown that the choice of base and counterion can significantly influence the regioselectivity of enolate formation. rsc.org

Table 2: Conditions for Selective Enolate Formation

| Control Type | Reaction Conditions | Favored Product |

| Kinetic | Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF) | Less substituted enolate (at C1) |

| Thermodynamic | Weaker base (e.g., NaH, alkoxides), Higher temperature, Protic or aprotic solvent, Longer reaction time | More substituted enolate (at C3) |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Propan 2 Yl Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 4-methyl-3-(propan-2-yl)pentan-2-one are predicted to exhibit distinct signals corresponding to the different hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing effects of neighboring functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets due to the complex spin-spin coupling between adjacent protons. The methyl protons of the acetyl group (C1) would likely appear as a singlet, while the protons of the isopropyl groups and the methine protons would exhibit more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry in certain parts of the molecule, some carbon signals may be equivalent. libretexts.org The carbonyl carbon (C2) is expected to have the most downfield chemical shift, a characteristic feature of ketones. foodb.ca The chemical shifts of the other carbon atoms will depend on their substitution and proximity to the carbonyl group.

Predicted ¹H NMR Data for 4-methyl-3-(propan-2-yl)pentan-2-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₃-C=O) | 2.1 | s | - |

| H3 (CH-C=O) | 2.8 | m | - |

| H4 (CH-CH₃) | 2.5 | m | - |

| H5 (CH(CH₃)₂) | 1.8 | m | - |

| H6, H7 ((CH₃)₂CH) | 0.9 | d | 6.8 |

| H8 (CH₃-CH) | 1.1 | d | 6.5 |

Predicted ¹³C NMR Data for 4-methyl-3-(propan-2-yl)pentan-2-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-C=O) | 30-35 |

| C2 (C=O) | 210-215 |

| C3 (CH-C=O) | 50-55 |

| C4 (CH-CH₃) | 40-45 |

| C5 (CH(CH₃)₂) | 25-30 |

| C6, C7 ((CH₃)₂CH) | 20-25 |

| C8 (CH₃-CH) | 15-20 |

To unambiguously assign the proton and carbon signals and establish the connectivity within the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the methine proton at C3 and the methine proton at C4, as well as the couplings within the two isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is crucial for piecing together the molecular fragments. For example, correlations would be expected between the protons of the acetyl methyl group (H1) and the carbonyl carbon (C2), and between the methine proton at C3 and the carbonyl carbon (C2) as well as the carbons of the adjacent isopropyl group and methyl group.

The steric hindrance introduced by the bulky isopropyl group and the adjacent methyl group at the C3 and C4 positions may lead to restricted bond rotation and preferred conformations.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamic processes within the molecule. Changes in the spectral line shapes, such as broadening or coalescence of signals, can provide information about the energy barriers to bond rotation and the populations of different conformers.

Nuclear Overhauser Effect (NOE) Experiments: NOE spectroscopy, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. Through-space correlations between protons on the isopropyl group and the methyl group at C4, for example, would help to determine the preferred rotational conformation around the C3-C4 bond.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The experimental FT-IR and Raman spectra of 4-methyl-3-(propan-2-yl)pentan-2-one would be recorded to identify its key functional groups.

FT-IR Spectrum: The most prominent feature in the FT-IR spectrum would be a strong absorption band in the region of 1715-1705 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. mdpi.com The C-H stretching vibrations of the methyl and methine groups are expected in the 2970-2870 cm⁻¹ region. scirp.org C-H bending vibrations would appear in the 1470-1365 cm⁻¹ range.

Raman Spectrum: The Raman spectrum would complement the FT-IR data. The C=O stretch is typically a weaker band in the Raman spectrum compared to the FT-IR. However, the C-C skeletal vibrations and symmetric C-H bending modes often give rise to strong Raman signals.

Predicted Vibrational Frequencies for 4-methyl-3-(propan-2-yl)pentan-2-one

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1710 (strong) | 1710 (weak) |

| C-H Stretch (sp³) | 2960-2870 (strong) | 2960-2870 (strong) |

| C-H Bend (CH₃, CH₂) | 1465-1370 (medium) | 1465-1370 (medium) |

To support the experimental findings, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and visualize the normal modes of vibration. nih.govnih.gov By comparing the calculated spectrum with the experimental one, a more detailed and accurate assignment of the observed vibrational bands can be achieved. This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of 4-methyl-3-(propan-2-yl)pentan-2-one. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule. For 4-methyl-3-(propan-2-yl)pentan-2-one, which contains a carbonyl (C=O) functional group, the primary electronic transitions of interest are the n → π* and π → π* transitions. The carbonyl group acts as a chromophore, an isolated functional group that absorbs radiation in the UV-Vis region. tanta.edu.eg

The n → π* transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atom) to an antibonding π* orbital. This transition is typically of lower energy and thus occurs at a longer wavelength. For simple aliphatic ketones, the n → π* absorption is characteristically weak, with a molar absorptivity (ε) generally less than 100 L·mol⁻¹·cm⁻¹, and appears in the region of 270-300 nm. masterorganicchemistry.com The π → π* transition, conversely, involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. This transition is of higher energy, occurring at shorter wavelengths (typically below 200 nm for unconjugated ketones), and exhibits a much higher molar absorptivity. masterorganicchemistry.comlibretexts.org

While specific experimental data for 4-methyl-3-(propan-2-yl)pentan-2-one is not extensively published, the expected UV-Vis absorption characteristics can be inferred from structurally similar compounds. The presence of bulky alkyl groups (the propan-2-yl and methyl substituents) adjacent to the carbonyl group can have a minor influence on the absorption maxima, potentially causing slight bathochromic (red) or hypsochromic (blue) shifts depending on solvent polarity and steric effects.

Table 1: Expected UV-Vis Absorption Data for 4-Methyl-3-(propan-2-yl)pentan-2-one

| Transition | Expected Wavelength (λmax) | Expected Molar Absorptivity (ε) | Orbital Change |

| n → π | ~270-290 nm | Weak (<100 L·mol⁻¹·cm⁻¹) | Non-bonding to π antibonding |

| π → π | <200 nm | Strong (>1000 L·mol⁻¹·cm⁻¹) | π bonding to π antibonding |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 4-methyl-3-(propan-2-yl)pentan-2-one. The molecular formula of this compound is C₉H₁₈O. Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass of the neutral molecule can be calculated. For the protonated molecule [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), the expected m/z value would be determined with high precision. This high-resolution data is crucial for unambiguously confirming the chemical formula of the compound. nih.govnih.gov

Table 2: Theoretical High-Resolution Mass Data for 4-Methyl-3-(propan-2-yl)pentan-2-one

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| Neutral Molecule [M] | C₉H₁₈O | 142.135765 |

| Protonated Molecule [M+H]⁺ | C₉H₁₉O⁺ | 143.143590 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of the molecule by inducing fragmentation of a selected precursor ion (typically the molecular ion or protonated molecule) and analyzing the resulting product ions. nih.govsigmaaldrich.com The fragmentation pathways of aliphatic ketones are well-established and are primarily driven by the location of the charge and the relative stability of the resulting fragments.

For 4-methyl-3-(propan-2-yl)pentan-2-one, a prominent fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This can result in the loss of an acetyl radical (•CH₃CO) or an isopropyl radical (•CH(CH₃)₂), leading to the formation of stable acylium ions. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by the cleavage of the α,β-carbon bond. This would result in the loss of a neutral alkene.

The analysis of these specific fragment ions in the MS (B15284909)/MS spectrum allows for the precise mapping of the compound's connectivity, confirming the positions of the methyl and propan-2-yl groups relative to the pentan-2-one backbone.

Table 3: Plausible MS/MS Fragmentation for [C₉H₁₈O]⁺•

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Mechanism |

| 142 | 99 | 43 (•C₃H₇) | α-cleavage (loss of isopropyl radical) |

| 142 | 85 | 57 (•C₄H₉) | α-cleavage (loss of sec-butyl radical) |

| 142 | 71 | 71 (C₅H₁₁) | McLafferty-type rearrangements |

| 142 | 58 | 84 (C₆H₁₂) | McLafferty rearrangement |

| 142 | 43 | 99 (C₆H₁₁O) | Acylium ion [CH₃CO]⁺ |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the data needed to calculate the electron density map of the crystal, from which the precise positions of the atoms can be determined. wikipedia.org

For 4-methyl-3-(propan-2-yl)pentan-2-one, a successful X-ray diffraction study would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule, particularly the orientation of the propan-2-yl group relative to the main pentanone chain.

Crystal packing: How individual molecules are arranged in the unit cell of the crystal, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

Stereochemistry: Unambiguous assignment of the stereochemistry at the chiral center (C3), if the compound is resolved into its enantiomers.

While specific crystallographic data for 4-methyl-3-(propan-2-yl)pentan-2-one is not currently available in published literature, studies on similar compounds, such as substituted cathinones which also contain a ketone functional group, have demonstrated the power of this technique to elucidate detailed molecular and crystal structures. mdpi.com The ability to obtain single crystals of sufficient quality is a prerequisite for such an analysis. acs.org

Table 4: Potential X-ray Crystallographic Data for 4-Methyl-3-(propan-2-yl)pentan-2-one

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths (Å) and Angles (°) | The geometry of the molecule. |

| Intermolecular Interactions | Details on how molecules pack together in the solid state. |

Computational and Theoretical Chemistry Studies of 4 Methyl 3 Propan 2 Yl Pentan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Optimized Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and electronic energies of molecules. This approach is known for its balance of accuracy and computational cost, making it a staple in theoretical chemistry. A comprehensive search of scientific databases and chemical literature did not yield any studies that have published the optimized geometry or electronic energy of 4-methyl-3-(propan-2-yl)pentan-2-one calculated using DFT methods. While DFT has been extensively used to study other ketones, including structurally related compounds, specific findings for 4-methyl-3-(propan-2-yl)pentan-2-one are not documented.

Post-Hartree-Fock Methods for Enhanced Accuracy

For higher accuracy in energy and property calculations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed. These methods more explicitly account for electron correlation. There are currently no available research articles or datasets that report the use of post-Hartree-Fock methods to calculate the properties of 4-methyl-3-(propan-2-yl)pentan-2-one.

Potential Energy Surface (PES) Scans for Conformational Analysis

Potential Energy Surface (PES) scans are crucial for exploring the different spatial arrangements (conformations) of a molecule and identifying the most stable structures. This is particularly important for a molecule like 4-methyl-3-(propan-2-yl)pentan-2-one, which possesses rotatable bonds and bulky substituents that can lead to significant steric hindrance. A review of the literature indicates that no potential energy surface scans for the conformational analysis of 4-methyl-3-(propan-2-yl)pentan-2-one have been published. Such studies would be valuable for understanding how its conformational preferences influence its physical and chemical properties.

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental measurements.

Theoretical NMR Chemical Shifts (e.g., ¹H, ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often in conjunction with DFT (e.g., the GIAO method), is a common practice for structure elucidation. However, no studies were found that present calculated ¹H or ¹³C NMR chemical shifts for 4-methyl-3-(propan-2-yl)pentan-2-one. While general chemical shift ranges for ketones are well-established, specific theoretical predictions for this compound are absent from the scientific literature. libretexts.orglibretexts.orgmnstate.edufiveable.me

Calculated Vibrational Frequencies and Intensities (FT-IR, Raman)

Computational methods are also used to calculate the vibrational frequencies and intensities that correspond to peaks in Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. A thorough search did not uncover any published studies reporting the calculated vibrational frequencies and intensities for 4-methyl-3-(propan-2-yl)pentan-2-one. While general characteristic infrared absorption frequencies for aliphatic ketones are known, specific theoretical vibrational analysis for this compound is not available. libretexts.orglibretexts.org

Electronic Excitation Energies and UV-Vis Spectra Simulation

The electronic transitions of 4-methyl-3-(propan-2-yl)pentan-2-one can be investigated using time-dependent density functional theory (TD-DFT). This computational method is instrumental in calculating the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The simulation of the UV-Vis spectrum allows for the prediction of the wavelengths at which the molecule absorbs light most strongly (λmax).

For a ketone like 4-methyl-3-(propan-2-yl)pentan-2-one, the most prominent electronic transition is typically the n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom's lone pair to the antibonding π* orbital of the carbonyl group. This transition is characteristically weak and occurs at a relatively long wavelength. More intense π → π* transitions are also possible, though they generally require higher energy.

Investigation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the calculation of kinetic parameters.

For reactions involving 4-methyl-3-(propan-2-yl)pentan-2-one, such as nucleophilic addition to the carbonyl group or enolate formation, computational methods can be used to locate and characterize the transition state structures. The transition state is a critical point on the reaction pathway that represents the highest energy barrier. By employing methods like DFT, the geometry and vibrational frequencies of the transition state can be calculated. rsc.org

Once the transition state is characterized, the activation energy (the energy difference between the reactants and the transition state) can be determined. This information is crucial for calculating the reaction rate constant, often using transition state theory. These calculations can provide a quantitative understanding of how fast a reaction is likely to proceed under given conditions. For instance, in the conversion of methyl levulinate to γ-valerolactone, DFT calculations have been used to identify the rate-determining step by analyzing the transition states of the reaction pathway. rsc.org

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. wikipedia.orgmuni.cznih.gov Computational models can account for solvent effects in several ways, from implicit continuum models that represent the solvent as a polarizable medium to explicit models where individual solvent molecules are included in the calculation.

For reactions of 4-methyl-3-(propan-2-yl)pentan-2-one, the polarity of the solvent would be expected to influence the stability of charged intermediates and transition states. researchgate.net For example, in a nucleophilic addition reaction, a polar protic solvent could stabilize the developing negative charge on the oxygen atom of the carbonyl group in the transition state, thereby accelerating the reaction. Conversely, a nonpolar solvent might favor different reaction pathways. Computational studies can systematically investigate these effects by performing calculations in different simulated solvent environments, providing insights into how to control the reaction outcome by choosing an appropriate solvent.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Molecular electrostatic potential (MEP) and frontier molecular orbital (HOMO-LUMO) analyses are two fundamental computational tools used to probe these properties.

The MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net For 4-methyl-3-(propan-2-yl)pentan-2-one, the MEP would show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its nucleophilic character and susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be expected around the hydrogen atoms.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. muni.cz A smaller gap suggests that the molecule is more reactive. For 4-methyl-3-(propan-2-yl)pentan-2-one, the HOMO would likely be localized on the oxygen atom (non-bonding orbital), while the LUMO would be the π* antibonding orbital of the carbonyl group.

| Parameter | Description | Predicted Location/Nature for 4-methyl-3-(propan-2-yl)pentan-2-one |

| MEP Negative Region | Electron-rich area, susceptible to electrophilic attack. | Localized on the carbonyl oxygen atom. |

| MEP Positive Region | Electron-poor area, susceptible to nucleophilic attack. | Localized on the hydrogen atoms. |

| HOMO | Highest occupied molecular orbital; electron-donating orbital. | Primarily localized on the non-bonding orbitals of the carbonyl oxygen. |

| LUMO | Lowest unoccupied molecular orbital; electron-accepting orbital. | Primarily the π* antibonding orbital of the carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicator of reactivity. | A smaller gap would indicate higher reactivity. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

4-Methyl-3-(propan-2-yl)pentan-2-one is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. foodb.ca By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can be used to study intermolecular interactions. mdpi.com By simulating a system containing multiple molecules of 4-methyl-3-(propan-2-yl)pentan-2-one, or a mixture with other molecules (e.g., a solvent), one can observe how they interact with each other. This can provide insights into properties like boiling point, solubility, and how the molecule behaves in a condensed phase. These simulations can reveal the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces.

Exploration of Molecular Descriptors and Topological Properties (e.g., TPSA, LogP, Rotatable Bonds)

A variety of molecular descriptors can be calculated to predict the physicochemical properties and behavior of 4-methyl-3-(propan-2-yl)pentan-2-one. These descriptors are often used in fields like drug discovery and environmental science.

Topological Polar Surface Area (TPSA) : TPSA is a descriptor that correlates with the hydrogen bonding capacity and polarity of a molecule. For 4-methyl-3-(propan-2-yl)pentan-2-one, the TPSA is calculated to be 17.1 Ų. nih.gov This value, arising from the carbonyl oxygen, suggests a moderate polarity.

LogP : The partition coefficient (LogP) is a measure of a molecule's lipophilicity (its preference for a nonpolar solvent over a polar one). A computed value for XLogP3 is 2.6, indicating that 4-methyl-3-(propan-2-yl)pentan-2-one is more soluble in lipids than in water. nih.gov

Rotatable Bonds : The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. 4-methyl-3-(propan-2-yl)pentan-2-one has several single bonds around which rotation can occur, contributing to its conformational diversity.

Below is a table of some computed molecular descriptors for 4-methyl-3-(propan-2-yl)pentan-2-one.

| Descriptor | Value | Source |

| Molecular Weight | 142.24 g/mol | PubChem nih.gov |

| Molecular Formula | C9H18O | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of significant interest for their potential applications in modern photonics and optoelectronics, including technologies like optical switching and data processing. researchgate.net The NLO response of a molecule is determined by its interaction with an applied electric field, leading to changes in its optical properties. In computational chemistry, the key parameters that quantify these properties are the polarizability (α) and the first-order hyperpolarizability (β).

Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO responses. researchgate.net This is because the delocalized π-electrons can be easily polarized by an external electric field, leading to intramolecular charge transfer (ICT) from electron-donor to electron-acceptor parts of the molecule. researchgate.netnih.gov The magnitude of the hyperpolarizability (β) is a critical measure of a molecule's NLO activity. researchgate.net

For a molecule like 4-methyl-3-(propan-2-yl)pentan-2-one, which is an aliphatic ketone, the NLO properties are expected to be modest. Ketones possess a carbonyl group (C=O), which introduces polarity and a localized π-system. numberanalytics.comnumberanalytics.com However, unlike aromatic ketones or molecules with extensive conjugation, 4-methyl-3-(propan-2-yl)pentan-2-one lacks the widespread electron delocalization that typically leads to large NLO effects. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) can predict these properties. researchgate.netresearchgate.net The calculation of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap provides an indication of the molecule's stability and potential for charge transfer. mdpi.comacs.org A smaller energy gap generally correlates with higher polarizability and, consequently, a more significant NLO response. acs.org While specific DFT calculations for 4-methyl-3-(propan-2-yl)pentan-2-one are not available in the literature, it is anticipated that its HOMO-LUMO gap would be larger compared to conjugated systems, indicating lower NLO activity.

To provide context, the following table presents typical theoretical values for the first-order hyperpolarizability (β) for different classes of molecules.

| Compound Class | Example | Typical First Hyperpolarizability (β) (esu) |

| Reference (Urea) | Urea | ~0.13 x 10⁻³⁰ |

| Aliphatic Ketone | Acetone (B3395972) | Low |

| Conjugated Ketone | Chalcone Derivatives | Can be in the order of 10⁻²⁷ nih.gov |

| Push-Pull Systems | Donor-π-Acceptor Molecules | High, can exceed 10⁻²⁷ nih.govacs.org |

This table is illustrative and values can vary significantly based on the specific molecule and computational method.

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all its neighbors. mdpi.com This analysis provides a detailed picture of how molecules pack in the solid state and which atomic contacts are most significant.

The analysis generates several graphical representations:

d_norm surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts. mdpi.com

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.govacs.org The percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H) to the total surface area can be calculated from these plots. acs.orgmdpi.com

For an aliphatic ketone such as 4-methyl-3-(propan-2-yl)pentan-2-one, the primary intermolecular interactions governing its crystal packing would be van der Waals forces. Given its structure, the most prevalent contacts are expected to be hydrogen-hydrogen (H···H) interactions due to the abundance of hydrogen atoms in the alkyl groups. researchgate.netnih.gov

Based on studies of similar small organic molecules and ketones, the expected distribution of intermolecular contacts for 4-methyl-3-(propan-2-yl)pentan-2-one is summarized in the table below. acs.orgresearchgate.netnih.gov

| Type of Intermolecular Contact | Description | Expected Contribution to Hirshfeld Surface |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | High (Often > 40%) acs.orgresearchgate.net |

| O···H / H···O | Interactions involving the carbonyl oxygen and hydrogens from neighboring molecules. | Significant (Often 10-20%) mdpi.comnih.gov |

| C···H / H···C | Interactions between carbon and hydrogen atoms. | Significant (Often > 20%) nih.govacs.org |

| C···O / O···C | Contacts between the carbonyl oxygen and carbon atoms of adjacent molecules. | Minor |

| C···C | Direct contacts between carbon atoms of different molecules. | Minor acs.org |

This table presents expected values for a typical aliphatic ketone based on published analyses of similar compounds.

The shape index and curvedness are other Hirshfeld surface properties that can reveal features like π-π stacking. mdpi.comnih.gov However, for a non-aromatic compound like 4-methyl-3-(propan-2-yl)pentan-2-one, these interactions would be absent. The analysis would instead highlight the steric influence of the bulky isopropyl and methyl groups on the molecular packing. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 4 Methyl 3 Propan 2 Yl Pentan 2 One

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture. For a volatile ketone like 4-methyl-3-(propan-2-yl)pentan-2-one, gas chromatography is often the method of choice, though liquid chromatography can be used for its derivatives.

Gas Chromatography (GC) with Various Detector Systems

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. A gaseous mobile phase carries the sample through a stationary phase located in a column. The separation is based on the differential partitioning of the analyte between the two phases.

For ketones, a common setup involves a capillary column with a specific stationary phase and a suitable detector. A study on the determination of 4-methyl-2-pentanol, a structurally related alcohol, utilized a capillary column for separation followed by detection. nih.gov The choice of detector is crucial for sensitivity and selectivity.

Flame Ionization Detector (FID): This is a widely used detector for organic compounds. It is highly sensitive and provides a response that is proportional to the number of carbon atoms in the analyte, making it excellent for quantification. chromatographyonline.com

Thermal Conductivity Detector (TCD): A universal detector that responds to all compounds, but with lower sensitivity compared to FID. It is non-destructive.

Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, such as those containing halogens. It would not be the primary choice for simple ketones unless they are derivatized with an electrophilic agent.

A typical GC method for a volatile ketone would involve optimizing parameters such as column type, temperature program, and carrier gas flow rate to achieve optimal separation from other components in a sample matrix.

Table 1: Typical GC Parameters for Volatile Ketone Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | DB-624, DB-WAX, or similar (e.g., 30 m x 0.25 mm ID) | Separates compounds based on polarity and boiling point. nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. nih.gov |

| Injector Temperature | 230-250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Initial temp (e.g., 40°C), ramped to a final temp (e.g., 240°C) | Separates compounds with a wide range of boiling points. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides sensitive detection and quantification. chromatographyonline.com |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. chromatographyonline.com This technique, first implemented in 1991, couples two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) via a modulator. wikipedia.orgnih.gov

The modulator is the core of the GC×GC system; it traps small, sequential portions of the effluent from the first column (¹D) and rapidly re-injects them onto the second, shorter column (²D). nih.gov This process creates a highly detailed two-dimensional chromatogram, where compounds are separated based on two independent properties, such as volatility and polarity. chromatographyonline.com

The benefits of GC×GC include:

Increased Peak Capacity: The total peak capacity is approximately the product of the peak capacities of the two individual columns, allowing for the resolution of thousands of compounds in a single run. nih.gov

Enhanced Sensitivity: The modulation process involves a focusing effect, which sharpens the peaks entering the second column, leading to a significant increase in signal-to-noise ratio (often 10-fold or more). chromatographyonline.com

Structured Chromatograms: The resulting 2D plot often shows ordered bands of chemically related compounds, which aids in identification.

GC×GC is frequently used in the analysis of complex mixtures such as petrochemicals, environmental samples, and food volatiles, where numerous isomeric and structurally similar compounds, including various ketones, are present. chromatographyonline.comacs.org

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is suited for non-volatile, high molecular weight, or thermally unstable substances. To analyze volatile ketones like 4-methyl-3-(propan-2-yl)pentan-2-one by HPLC, a derivatization step is necessary. This involves reacting the ketone with a specific reagent to form a stable, non-volatile derivative that has a strong chromophore for UV detection. auroraprosci.com

A widely used derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.com The reaction produces a 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by reversed-phase HPLC with UV detection. auroraprosci.comsigmaaldrich.com

The general procedure involves:

Collecting the sample, often by drawing air through a cartridge coated with DNPH. auroraprosci.com

Eluting the formed hydrazone derivatives from the cartridge with a solvent like acetonitrile. auroraprosci.com

Injecting the eluate into an HPLC system for separation and quantification. sigmaaldrich.com

Table 2: Example HPLC Method for Ketone-DNPH Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 10 cm x 4.6 mm, 2.7 µm) | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 60:40) | sigmaaldrich.com |

| Flow Rate | 1.0 - 2.0 mL/min | auroraprosci.comsigmaaldrich.com |

| Column Temperature | 30 °C | auroraprosci.comsigmaaldrich.com |

| Detector | UV at 360 nm | auroraprosci.comsigmaaldrich.com |

This method is standard for environmental monitoring of carbonyl compounds in the air. auroraprosci.com

Chiral Chromatography for Enantiomeric Separation

The compound 4-methyl-3-(propan-2-yl)pentan-2-one possesses a chiral center at the third carbon atom, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial in fields like pheromone research and pharmacology. researchgate.net

Chiral chromatography is the primary method for separating enantiomers. This can be achieved using either GC or HPLC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation.

For a ketone like 4-methyl-3-(propan-2-yl)pentan-2-one, chiral GC would be a suitable approach. A study on the stereoisomers of 4-methyl-3-heptanol, a related pheromone component, demonstrated the separation of its four stereoisomers using chiral GC columns. researchgate.net Cyclodextrin-based CSPs, such as β-DEX™ columns, are commonly used for the enantiomeric separation of volatile compounds like alcohols and ketones. researchgate.net The separation relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the enantiomers.

Coupled Analytical Techniques (Hyphenated Systems)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopic methods, providing a more comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification of volatile and semi-volatile organic compounds. jmchemsci.com It couples a gas chromatograph with a mass spectrometer. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. mdpi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. jmchemsci.com

This mass spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries (like NIST or Wiley) for positive identification. This makes GC-MS not just a quantitative tool but also a powerful qualitative one.

The analysis of 4-methyl-3-(propan-2-yl)pentan-2-one by GC-MS would involve:

Separation: The compound is separated from other components in the sample on a GC column.

Ionization: Typically using Electron Ionization (EI), which bombards the molecule with high-energy electrons, causing fragmentation.

Detection: The resulting fragments are detected, and a mass spectrum is generated. The molecular ion peak (if present) confirms the molecular weight, while the fragmentation pattern provides structural information.

GC-MS is widely applied in forensics, environmental analysis, and metabolomics for its ability to separate complex mixtures and unambiguously identify the components. mdpi.comacs.org

Gas Chromatography-Olfactometry (GC-O) for Sensory Studies

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard chemical detector (like a mass spectrometer or flame ionization detector) and the other to a heated sniffing port. nih.gov This dual detection allows analysts to simultaneously obtain chemical data and perceive the odor of individual compounds as they elute from the column. nih.gov

Research on various food and environmental samples has utilized GC-O to characterize the sensory impact of numerous ketones. These studies help build a library of odor characteristics associated with this class of compounds.

Table 1: Examples of Ketones and their Reported Odor Characteristics Determined by GC-O

| Ketone Compound | Reported Odor Descriptor(s) | Matrix/Source Example | Reference(s) |

|---|---|---|---|

| 2,3-Butanedione | Buttery, creamy | Camembert cheese, Truffles | nih.gov |

| 2-Heptanone | Fruity, cheesy, blue-cheese | Ice cream formulations | researchgate.net |

| 1-Octen-3-one | Mushroom, earthy | Camembert cheese | nih.gov |

| 2-Nonanone | Fruity, floral, waxy | Ice cream formulations | researchgate.net |

| β-Ionone | Violet, floral, woody | Various fruits and flowers | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the physical separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS is exceptionally versatile, capable of analyzing a wide range of compounds, but it presents specific challenges for neutral, low-polarity molecules like many ketones. mdpi.comwaters.com The primary difficulty lies in the poor ionization efficiency of the carbonyl group in common atmospheric pressure ionization sources like electrospray ionization (ESI). mdpi.com

To overcome this limitation, the analysis of ketones such as 4-methyl-3-(propan-2-yl)pentan-2-one by LC-MS often necessitates chemical derivatization. mdpi.comcreative-proteomics.com This process, detailed further in section 6.3.2, modifies the ketone to introduce a functional group that is readily ionizable, thereby significantly enhancing detection sensitivity. mdpi.comresearchgate.net The choice of chromatographic conditions, including the column's stationary phase and the mobile phase composition, is critical for achieving the necessary separation from other matrix components. waters.com

Table 2: General LC-MS Methodological Parameters for Ketone Analysis

| Parameter | Common Approach for Ketones/Carbonyls | Rationale/Purpose | Reference(s) |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18, PFP) | Separates compounds based on hydrophobicity; suitable for derivatized, more nonpolar analytes. | mdpi.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with additives (e.g., Formic Acid) | Provides efficient elution of a wide range of compounds. Formic acid aids in protonation for positive ion mode. | waters.comnih.gov |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Choice depends on the derivatizing agent used. ESI is common for pre-charged derivatives, while APCI can be effective for less polar compounds. | creative-proteomics.comnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | QqQ is used for targeted quantification (MRM mode). TOF provides high-resolution mass data for identification. | nih.govnih.gov |

GC×GC-Time-of-Flight Mass Spectrometry (TOFMS) for Complex Mixtures